Dimethyltrienolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

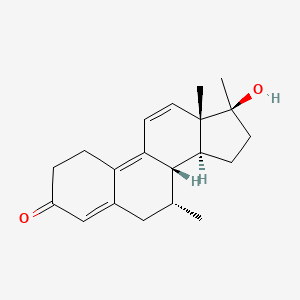

Structure

2D Structure

3D Structure

Properties

CAS No. |

10110-86-8 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1 |

InChI Key |

MEMDJKLEPFFNQS-ZGPIAVDESA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O |

Canonical SMILES |

CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Route from Nandrolone to Dimethyltrienolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthetic pathway for dimethyltrienolone, a potent anabolic-androgenic steroid, starting from the precursor nandrolone (B1676933). The synthesis involves a series of strategic chemical transformations to introduce two methyl groups and create a conjugated triene system within the steroid nucleus. This document provides a detailed overview of the probable reaction sequence, including the classes of reagents and transformations involved, based on established principles of steroid chemistry.

Overview of the Synthetic Strategy

The transformation of nandrolone into this compound necessitates three key structural modifications:

-

17α-Methylation: Introduction of a methyl group at the C17α position. This is a common modification in orally active anabolic steroids.

-

Introduction of Δ⁹ and Δ¹¹ Double Bonds: Creation of a conjugated system by introducing double bonds at the C9-C10 and C11-C12 positions to form a 4,9,11-trien-3-one structure.

-

7α-Methylation: Addition of a methyl group at the C7α position, which further enhances the anabolic and androgenic potency.

The likely synthetic sequence involves the protection of functional groups, followed by a series of methylation and dehydrogenation reactions.

Probable Synthesis Pathway

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthetic pathway from nandrolone to this compound.

Experimental Protocols (Hypothetical)

The following sections detail the likely experimental methodologies for each key transformation. These protocols are based on analogous reactions reported in steroid synthesis literature.

Step 1: 17α-Methylation of Nandrolone

The first step is the introduction of a methyl group at the 17α-position of nandrolone to yield 17α-methyl-19-nortestosterone (also known as metribolone or methyltrienolone's precursor).

Reaction: Nandrolone + Methylmagnesium bromide (Grignard reagent) or Methyllithium -> 17α-Methyl-19-nortestosterone

Experimental Protocol:

-

A solution of nandrolone in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically 0°C to -78°C).

-

A solution of a methylating agent, such as methylmagnesium bromide or methyllithium, in a suitable solvent is added dropwise to the nandrolone solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 17α-methyl-19-nortestosterone.

Steps 2 & 3: Introduction of Δ⁹ and Δ¹¹ Double Bonds

The next phase involves the creation of the 4,9,11-triene system. This is typically achieved through a two-step dehydrogenation process.

Reaction: 17α-Methyl-19-nortestosterone + Dehydrogenating agent -> 17α-Methyl-estra-4,9-dien-17β-ol-3-one 17α-Methyl-estra-4,9-dien-17β-ol-3-one + Dehydrogenating agent -> 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one (Methyltrenbolone)

Experimental Protocol:

-

The starting material, 17α-methyl-19-nortestosterone, is dissolved in a suitable solvent such as dioxane or dichlorobenzene.

-

A dehydrogenating agent is added. A common reagent for the introduction of the Δ⁹ double bond is chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

For the introduction of the Δ¹¹ double bond, a subsequent dehydrogenation step is required, often using selenium dioxide or by other methods involving bromination and dehydrobromination.

-

After completion of the reaction, the mixture is cooled, and the solid byproducts are removed by filtration.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4,9,11-trien-3-one intermediate.

Step 4: 7α-Methylation

The final step is the stereoselective introduction of a methyl group at the 7α-position. This is a more complex transformation that often proceeds via an enolate or a related reactive intermediate.

Reaction: 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one + Methylating agent -> 7α,17α-Dimethyl-estra-4,9,11-trien-17β-ol-3-one (this compound)

Experimental Protocol:

-

The 17α-methyltrenbolone intermediate is dissolved in an anhydrous solvent under an inert atmosphere.

-

The formation of a dienolate is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, at low temperatures.

-

A methylating agent, such as methyl iodide, is then added to the solution. The stereoselectivity of the methylation is crucial and can be influenced by the reaction conditions and the steric environment of the steroid nucleus.

-

The reaction is quenched, and the product is worked up in a similar manner to the previous steps.

-

Purification by chromatography is performed to isolate the final product, this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely published. However, based on similar steroid syntheses, the expected yields for each step can be estimated.

| Step | Transformation | Starting Material | Product | Estimated Yield (%) |

| 1 | 17α-Methylation | Nandrolone | 17α-Methyl-19-nortestosterone | 70-85 |

| 2 & 3 | Dehydrogenation | 17α-Methyl-19-nortestosterone | 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one | 40-60 |

| 4 | 7α-Methylation | 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one | This compound | 30-50 |

Note: These yields are estimates and can vary significantly based on the specific reagents, reaction conditions, and purification techniques employed.

Conclusion

The synthesis of this compound from nandrolone is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. The pathway involves key steps of 17α-methylation, dehydrogenation to form the conjugated triene system, and a final 7α-methylation. While a definitive, published protocol is elusive, the outlined synthesis provides a robust and chemically sound approach for the preparation of this potent anabolic-androgenic steroid for research purposes. Further optimization of each step would be necessary to achieve high overall yields and purity.

Mechanism of Action of Dimethyltrienolone on Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltrienolone (DMT), also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1][2][3] It is recognized for being one of the most potent AAS ever developed, exhibiting an exceptionally high binding affinity for the androgen receptor (AR).[1][2] Structurally, DMT is the 7α,17α-dimethyl derivative of trenbolone.[1] These modifications, specifically the methyl groups at the 7α and 17α positions, significantly enhance its metabolic stability and affinity for the AR.[1][4] Due to its extreme potency and high potential for hepatotoxicity, DMT was never commercialized for medical use and remains a critical tool in endocrinological and pharmacological research for studying steroid receptor signaling pathways.[1][2][3] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Data: Receptor Binding and In Vivo Potency

The potency of this compound is quantified by its high binding affinity for the androgen and progesterone (B1679170) receptors and its significant anabolic and androgenic effects observed in animal bioassays.

Table 1: Comparative Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of this compound and other reference steroids for the androgen receptor (AR) and progesterone receptor (PR). The high affinity of DMT makes it an ideal reference ligand in competitive binding assays.[1]

| Compound | Chemical Class | Relative Binding Affinity (AR) | Relative Binding Affinity (PR) | Reference Ligands |

| This compound | 19-Nortestosterone Derivative | ~180% of Testosterone[1][3] | ~306% of Progesterone[1] | Testosterone (100% for AR), Progesterone (100% for PR) |

| Testosterone | Endogenous Androgen | 100%[2][5] | 1.0%[5] | Testosterone, Progesterone |

| Nandrolone | 19-Nortestosterone Derivative | 154%[5] | 20%[5] | Testosterone, Progesterone |

| Trenbolone | 19-Nortestosterone Derivative | Data not specified | 74%[5] | Testosterone, Progesterone |

| Methyltrienolone (R1881) | 19-Nortestosterone Derivative | High-affinity reference ligand[1][6] | Data not specified | Testosterone, Progesterone |

Table 2: In Vivo Anabolic and Androgenic Potency

Animal bioassays have been used to determine the physiological potency of this compound relative to a standard reference steroid, methyltestosterone.

| Compound | Assay Type | Anabolic Potency | Androgenic Potency | Reference Standard |

| This compound | Animal Bioassay | >100x Methyltestosterone[1][2] | >100x Methyltestosterone[1][2] | Methyltestosterone |

Core Mechanism of Action

The primary mechanism of action for this compound is its function as a potent agonist of the androgen receptor.[1] The process follows the canonical pathway of steroid hormone action, from receptor binding to the modulation of gene expression. A key feature of DMT is that it is not a substrate for aromatase, meaning it does not convert to estrogen, nor is it metabolized by 5α-reductase.[2]

-

High-Affinity AR Binding: DMT diffuses across the cell membrane and binds with extremely high affinity to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.[1] The AR is initially in an inactive complex with heat shock proteins (HSPs).[7]

-

Conformational Change and HSP Dissociation: This high-affinity binding induces a critical conformational change in the AR protein.[1] This change causes the dissociation of HSPs from the receptor complex.[7]

-

Dimerization and Nuclear Translocation: Freed from HSPs, two ligand-bound AR monomers dimerize to form a homodimer.[7][8] This activated AR-DMT dimer is then translocated into the nucleus.[7][9]

-

DNA Binding and Co-regulator Recruitment: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[7][8] Upon binding to DNA, the complex recruits various coactivators (e.g., SRC, CBP/p300, ARA55, ARA70) that facilitate the assembly of the transcriptional machinery.[7]

-

Modulation of Gene Expression: The complete complex, including the AR-DMT dimer, DNA, and co-regulators, initiates the transcription of target genes by RNA polymerase II.[7] The resulting gene products are responsible for the profound anabolic and androgenic effects of DMT, such as increased protein synthesis and muscle growth.[1]

Visualized Pathways and Workflows

Key Experimental Protocols

The characterization of this compound's interaction with the androgen receptor relies on standardized in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (DMT) by measuring its ability to compete with a radiolabeled ligand for binding to the AR.[10][11]

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]methyltrienolone, R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol, cells expressing recombinant AR).[6][10] Increasing concentrations of the unlabeled test compound (DMT) are added, and the displacement of the radioligand is measured. The concentration of DMT that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).[10]

-

Methodology:

-

Receptor Preparation: Prepare a biological matrix containing the androgen receptor, such as tissue homogenates (e.g., rat ventral prostate) or cell membranes from a cell line engineered to overexpress AR.[10]

-

Reagent Preparation: Prepare a radioligand solution (e.g., 20 nM [³H]-DHT) and serial dilutions of the unlabeled test compound (DMT).[12]

-

Incubation: In a multi-well plate, incubate the receptor preparation with the fixed concentration of the radioligand and the range of DMT concentrations.[10][12] Allow the reaction to reach equilibrium (e.g., 1-2 hours at 4°C or room temperature).[13]

-

Separation: Separate the receptor-bound radioligand from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[10]

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[10] The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using a liquid scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of DMT to generate a competition curve. Use non-linear regression analysis to determine the IC50 value.[10] The Ki value is then calculated using the Cheng-Prusoff equation.

-

Protocol: AR-Mediated Transcriptional Activation Reporter Assay

This cell-based assay measures the functional ability of a compound to activate the androgen receptor and induce gene transcription.[14]

-

Principle: A mammalian cell line that expresses the androgen receptor is transfected with a reporter plasmid.[15][16] This plasmid contains an androgen-responsive promoter with AREs linked to a reporter gene (e.g., firefly luciferase).[15][17] When an AR agonist like DMT activates the receptor, the AR-DMT complex binds to the AREs and drives the expression of the luciferase gene. The resulting light emission is proportional to the level of AR activation.[15]

-

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., VCaP, which expresses endogenous AR, or COS-1, which can be co-transfected with an AR expression vector) in appropriate media.[14]

-

Transfection (if necessary): If the cell line does not endogenously express sufficient AR, co-transfect the cells with an AR expression plasmid and the ARE-luciferase reporter plasmid. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[17]

-

Compound Treatment: Plate the cells in a multi-well plate. Treat the cells with a range of concentrations of DMT or a reference agonist (e.g., DHT, R1881).[15] Include a vehicle-only control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[17]

-

Cell Lysis and Luminescence Measurement: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme. Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.[15]

-

Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal. Plot the normalized reporter activity against the log concentration of DMT to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Conclusion

The mechanism of action of this compound is defined by its extraordinarily high affinity for the androgen receptor, which it potently activates to modulate gene transcription via the canonical signaling pathway. Its unique chemical structure confers high metabolic stability and prevents aromatization and 5α-reduction, contributing to its immense potency.[1][2] While these properties make DMT an invaluable reference compound for in vitro research into androgen receptor function, its significant hepatotoxicity has precluded any clinical application.[2][3] The experimental protocols detailed herein represent the gold-standard methods for quantifying the receptor binding and functional activity of potent androgens like this compound.

References

- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. steroid.com [steroid.com]

- 5. This compound [medbox.iiab.me]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

A Comparative Analysis of Dimethyltrienolone and Testosterone: Receptor Binding Affinity and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the androgen receptor (AR) binding affinity of the potent synthetic androgen, dimethyltrienolone, and the primary endogenous androgen, testosterone (B1683101). This document outlines quantitative binding data, detailed experimental methodologies for assessing receptor affinity, and the canonical androgen signaling pathway.

Introduction

Androgens are crucial steroid hormones that play a pivotal role in the development and maintenance of male characteristics, acting primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1][2] Testosterone is the principal circulating androgen in males. In contrast, this compound (also known as RU-2420) is an extremely potent, synthetic, and orally active anabolic-androgenic steroid (AAS) that is structurally a derivative of 19-nortestosterone (nandrolone).[3][4] Due to its high affinity for the AR and metabolic stability, this compound, along with its close analog metribolone (methyltrienolone or R1881), has become an invaluable tool in endocrine research and is often used as a reference ligand in competitive binding assays.[5][6] This guide aims to furnish researchers and drug development professionals with a comprehensive understanding of the differences in receptor binding and signaling between these two pivotal androgens.

Receptor Binding Affinity: A Quantitative Comparison

This compound exhibits a significantly higher binding affinity for the androgen receptor compared to testosterone. This heightened affinity is a key factor in its profound anabolic and androgenic potency.[3][5] The following table summarizes the quantitative data on the binding affinities of this compound, its analog R1881, and testosterone for the androgen receptor. It is important to note that experimental conditions, such as the source of the receptor and the specific assay used, can influence the exact values.

| Ligand | Receptor Source | Method | Binding Affinity Metric | Value | Reference |

| This compound | Not Specified | In silico (CoMFA) | Not Specified | Among the highest known for any AAS | [3][4] |

| Metribolone (R1881) | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 0.09 | [7] |

| Metribolone (R1881) | Rat Liver Cytosol | Saturation Binding Assay | Kₐ (nM) | 2.3 | [8] |

| Metribolone (R1881) | Human Benign Prostatic Hyperplasia Tissue | Saturation Binding Assay | Kₐ (nM) | 2.3 | [9] |

| Testosterone | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 50 | [7] |

| Testosterone | Rat Testis, Epididymis, and Prostate | Kinetic Analysis | Kₐ (nM) | 0.2-0.5 | [10] |

| Dihydrotestosterone (DHT) * | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 6 | [7] |

*Dihydrotestosterone (DHT), a more potent metabolite of testosterone, is included for reference.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is commonly achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for assessing the binding of androgens to the androgen receptor.

Objective

To determine the relative binding affinity (RBA) of this compound and testosterone for the androgen receptor using a competitive binding assay with a radiolabeled ligand, typically [³H]Metribolone (R1881).

Materials

-

Radioligand: [³H]Metribolone (R1881)

-

Competitors: Unlabeled this compound, unlabeled testosterone

-

Receptor Source: Rat prostate cytosol or cytosol from cells overexpressing the human androgen receptor.[11][12]

-

Buffers:

-

Homogenization Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, dithiothreitol, glycerol)

-

Assay Buffer

-

-

Separation Agent: Dextran-coated charcoal (DCC) or hydroxylapatite slurry.[11][13]

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Instrumentation: High-speed refrigerated centrifuge, liquid scintillation counter.

Methodology

-

Preparation of Cytosol:

-

Excise the ventral prostates from castrated rats and place them in ice-cold homogenization buffer.[11]

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 105,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant) containing the soluble androgen receptors.[10]

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed concentration of [³H]R1881 (e.g., 1 nM).[12]

-

To these tubes, add increasing concentrations of the unlabeled competitor (this compound or testosterone) over a wide range (e.g., 10⁻¹⁰ M to 10⁻³ M).[14]

-

Include tubes for determining total binding (only [³H]R1881) and non-specific binding ( [³H]R1881 plus a large excess of unlabeled R1881).[11]

-

Add the prepared cytosol to each tube and incubate at a low temperature (e.g., 4°C) for an extended period (16-20 hours) to reach equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Add an ice-cold dextran-coated charcoal slurry to each tube. The charcoal binds the free, unbound radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal with the bound free radioligand.

-

-

Quantification:

-

Carefully transfer the supernatant, containing the receptor-bound [³H]R1881, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The relative binding affinity (RBA) can be calculated using the formula: RBA (%) = (IC₅₀ of reference ligand / IC₅₀ of test ligand) x 100

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Androgen Receptor Signaling Pathway

Upon binding by an agonist such as testosterone or this compound, the androgen receptor initiates a signaling cascade that ultimately alters gene expression. This process is known as the classical or genomic signaling pathway.[2][15]

Classical Genomic Signaling

-

Ligand Binding: Androgens, being lipophilic, diffuse across the cell membrane and bind to the AR located in the cytoplasm. The AR in its unbound state is part of a complex with heat shock proteins (HSPs).[2][16]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to its dissociation from the HSPs.[16]

-

Dimerization and Nuclear Translocation: The ligand-bound AR monomers then dimerize and are translocated into the nucleus.[2][15]

-

DNA Binding: Inside the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][15]

-

Recruitment of Co-regulators and Transcription: The DNA-bound AR recruits a host of co-activators and the general transcription machinery, including RNA polymerase II, to initiate the transcription of androgen-responsive genes.[2] This leads to the synthesis of proteins that mediate the physiological effects of androgens.

Signaling Pathway Diagram

Caption: The classical genomic androgen receptor signaling pathway.

Conclusion

The data conclusively demonstrates that this compound possesses a markedly higher binding affinity for the androgen receptor than testosterone. This characteristic, combined with its metabolic stability, underpins its exceptional potency and its utility as a reference ligand in scientific research. The detailed experimental protocol and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in endocrinology and drug development engaged in the study of androgen receptor modulation. It is critical to acknowledge, however, that while a valuable research tool, this compound's high potential for hepatotoxicity precludes its clinical use.[6]

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [medbox.iiab.me]

- 5. This compound | 10110-86-8 | Benchchem [benchchem.com]

- 6. Metribolone - Wikipedia [en.wikipedia.org]

- 7. Physicochemical characterization of the androgen receptor from hyperplastic human prostate [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Relative binding affinity at metribolone androgenic binding sites of various antiandrogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 16. Androgen receptor - Wikipedia [en.wikipedia.org]

The Genesis of a Potent Androgen: A Technical History of RU-2420 (Dimethyltrienolone)

A deep dive into the discovery, synthesis, and potent biological activity of a landmark research steroid.

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of RU-2420, more commonly known as Dimethyltrienolone. Developed in 1967 by the French pharmaceutical company Roussel-Uclaf, this synthetic, orally active anabolic-androgenic steroid (AAS) has remained a subject of scientific interest due to its exceptionally high potency and binding affinity for both the androgen and progesterone (B1679170) receptors. While never commercialized for medical use, its unique properties have made it a valuable tool in endocrinological research. This document details the initial synthesis, pharmacological characterization, and the molecular mechanisms of action of RU-2420, presenting key quantitative data in structured tables and outlining the experimental protocols that were instrumental in its evaluation.

Historical Development and Discovery

The mid-20th century was a period of intensive research and development in the field of steroidal chemistry, with many pharmaceutical companies seeking to synthesize novel compounds with enhanced therapeutic properties. It was within this scientific landscape that Roussel-Uclaf, a company with a strong focus on steroid research, developed the compound that would be designated RU-2420.

Its genesis lies in the chemical modification of nandrolone (B1676933) (19-nortestosterone), a foundational structure for many synthetic AAS.[1] this compound is specifically the 7α,17α-dimethyl derivative of trenbolone, another potent AAS.[1] The addition of the two methyl groups significantly enhances its metabolic stability and its binding affinity for the androgen receptor (AR).[1]

Chemical Synthesis

A plausible synthetic route would involve:

-

Introduction of the Δ9,11 double bonds: This would likely be achieved through a dehydrogenation reaction on a suitable precursor to create the characteristic triene structure of trenbolone.

-

7α-methylation: Introduction of the methyl group at the 7α position.

-

17α-methylation: Introduction of the methyl group at the 17α position, a common modification to enhance oral bioavailability of AAS.

The following diagram illustrates a generalized workflow for the synthesis of such a compound.

A generalized synthetic workflow for RU-2420.

Pharmacological Profile

This compound is renowned for its extreme potency, which is a direct consequence of its high affinity for the androgen and progesterone receptors.

Receptor Binding Affinity

RU-2420 exhibits one of the highest known binding affinities for the androgen receptor among all anabolic-androgenic steroids.[1] This strong binding is a key contributor to its profound anabolic and androgenic effects.[1] Its affinity for the progesterone receptor is also notably high.[1][2]

| Compound | Relative Binding Affinity (%) for Androgen Receptor (Testosterone = 100%) | Relative Binding Affinity (%) for Progesterone Receptor (Progesterone = 100%) |

| This compound (RU-2420) | ~180 [1][3] | 306 [1][2] |

| Testosterone (B1683101) | 100[1] | - |

| Dihydrotestosterone | 154[1] | - |

| Methyltestosterone | 99[1] | - |

| Trenbolone | 190[1] | - |

| Metribolone (R1881) | 185[1] | - |

| Progesterone | - | 100[2] |

Table 1: Comparative Receptor Binding Affinities.

Anabolic and Androgenic Potency

In animal bioassays, this compound has demonstrated anabolic and androgenic potency that is over 100 times that of the reference standard, methyltestosterone.[1][4] The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a compound.

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic/Androgenic Ratio |

| This compound (RU-2420) | >100x [1][4] | >100x [1][4] | ~10:1 [5] |

| Methyltestosterone | 1x | 1x | 1:1 |

Table 2: Anabolic and Androgenic Potency.

Mechanism of Action: Androgen Receptor Signaling

The biological effects of this compound are primarily mediated through its interaction with the androgen receptor. Upon entering a target cell, RU-2420 binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle growth and other androgenic effects.

Key downstream targets of the androgen receptor signaling pathway that are relevant to muscle hypertrophy include Insulin-like Growth Factor 1 (IGF-1) and Myogenin.[6][7] Androgens have been shown to up-regulate the expression of the IGF-1 receptor and enhance the expression of myogenin, a key transcription factor in muscle differentiation.[6][7]

Simplified signaling pathway of RU-2420.

Experimental Protocols

The characterization of RU-2420 relied on established experimental methodologies of the time. The following are detailed protocols representative of those that would have been used.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[3H]-R1881 (Metribolone) as the radioligand

-

Unlabeled R1881 (for standard curve)

-

Test compound (RU-2420)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal

-

Scintillation fluid

Procedure:

-

Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).

-

Incubation: In a series of tubes, incubate a fixed amount of cytosol with a constant concentration of [3H]-R1881 and varying concentrations of either unlabeled R1881 (for the standard curve) or the test compound (RU-2420).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-R1881 against the concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Workflow for an androgen receptor binding assay.

Hershberger Bioassay

This in vivo assay assesses the anabolic and androgenic activity of a compound in castrated male rats.

Animals:

-

Immature, castrated male rats

Procedure:

-

Dosing: Administer the test compound (RU-2420) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

-

Necropsy: At the end of the dosing period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:

-

Ventral prostate (androgenic)

-

Seminal vesicles (androgenic)

-

Levator ani muscle (anabolic)

-

-

Weighing: Record the wet weight of each dissected tissue.

-

Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated from these weight changes.

Conclusion

RU-2420 (this compound) represents a significant milestone in the history of synthetic steroid chemistry. Its discovery by Roussel-Uclaf in 1967 provided the scientific community with a tool of unprecedented potency for studying the androgen receptor and its physiological effects. While its extreme potency and potential for hepatotoxicity precluded its development as a therapeutic agent, its legacy continues in the field of endocrinology as a benchmark compound for high-affinity androgen receptor binding and potent anabolic and androgenic activity. The experimental methodologies used in its characterization laid the foundation for the evaluation of future generations of synthetic steroids.

References

- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]

- 2. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. onestop.fit [onestop.fit]

- 6. Androgen receptor enhances myogenin expression and accelerates differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Profile of Dimethyltrienolone: A Deep Dive into its Preclinical Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Dimethyltrienolone (RU-2420), a synthetic and orally active anabolic-androgenic steroid (AAS), stands out in preclinical research for its exceptionally high potency. As a 17α-alkylated derivative of nandrolone, its unique chemical structure contributes to significant metabolic stability and a remarkable affinity for steroid hormone receptors.[1][2] This in-depth guide explores the core pharmacodynamics of this compound in preclinical models, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathway.

High-Affinity Receptor Binding: The Foundation of Potency

This compound's profound biological effects are rooted in its potent agonism of the androgen receptor (AR) and, to a significant extent, the progesterone (B1679170) receptor (PR).[2] Its chemical structure, featuring methyl groups at the 7α and 17α positions, enhances its binding affinity and resistance to enzymatic degradation.[3]

Quantitative Analysis of Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) for Androgen Receptor (AR) | Relative Binding Affinity (%) for Progesterone Receptor (PR) |

| This compound | ~180% of Testosterone[3] | ~306% of Progesterone[3] |

| Testosterone (B1683101) | 100[2] | 1.0[2] |

| Progesterone | 2[3] | 100[3] |

| Metribolone (R1881) | 190[3] | 214[3] |

| Trenbolone | 197[3] | - |

| Table 1: Relative Binding Affinity of this compound and other steroids for the Androgen and Progesterone Receptors. |

In Vivo Anabolic and Androgenic Activity: Preclinical Evidence

In animal bioassays, this compound has demonstrated anabolic and androgenic potency that is over 100 times that of the reference standard, methyltestosterone.[2] This significant potency underscores its powerful effects on muscle growth and masculinization in preclinical models. A crucial aspect of its pharmacodynamic profile is that it is not a substrate for the 5α-reductase enzyme, meaning its androgenic potency is not amplified in tissues like the prostate. Furthermore, it does not undergo aromatization, thus lacking estrogenic activity.[2]

Due to the limited availability of public data from specific dose-response studies on this compound, a representative table of expected outcomes from a Hershberger assay is presented below based on its known high potency.

| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) (Anabolic Effect) | Ventral Prostate Weight (mg) (Androgenic Effect) | Seminal Vesicle Weight (mg) (Androgenic Effect) |

| Vehicle Control (Castrated) | - | Baseline | Baseline | Baseline |

| Testosterone Propionate (Reference) | 1.0 | ++ | ++ | ++ |

| This compound | 0.01 | + | + | + |

| This compound | 0.1 | ++++ | ++++ | ++++ |

| This compound | 1.0 | ++++++ | ++++++ | ++++++ |

| Table 2: Expected Dose-Response of this compound in a Rat Hershberger Assay. The '+' indicates a dose-dependent increase in tissue weight relative to the vehicle control. |

Experimental Protocols: Unveiling the Pharmacodynamics

The characterization of this compound's pharmacodynamics relies on established in vitro and in vivo experimental protocols.

Competitive Radioligand Binding Assay for the Androgen Receptor

This in vitro assay is fundamental for determining the binding affinity of a compound to the androgen receptor.

Objective: To quantify the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified androgen receptor (from rat prostate cytosol or recombinant sources).

-

Radiolabeled androgen, such as [³H]-Methyltrienolone (R1881).

-

Unlabeled this compound.

-

Assay buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the androgen receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

The Hershberger Assay for Anabolic and Androgenic Activity

This in vivo bioassay is the gold standard for assessing the anabolic and androgenic properties of steroids.[1]

Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the accessory sex organs sensitive to exogenous androgens.

Procedure:

-

Acclimation and Castration: Animals are acclimated to the laboratory conditions, followed by surgical castration.

-

Dosing: After a post-operative recovery period, animals are treated with this compound (typically via oral gavage or subcutaneous injection) at various dose levels for a specified period (e.g., 10 consecutive days). A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

-

Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

-

Data Analysis: The weights of the respective tissues from the this compound-treated groups are compared to those of the vehicle control and reference groups. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a specific increase in the levator ani muscle weight versus the dose required to produce a similar increase in the weight of the androgenic tissues.

Mechanism of Action: The Androgen Receptor Signaling Pathway

This compound exerts its effects by activating the androgen receptor signaling pathway.

Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated androgen receptor-Dimethyltrienolone complex then translocates into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that regulate protein synthesis and other cellular processes, ultimately leading to the observed anabolic and androgenic effects.

References

A Technical Deep Dive: Comparative Anabolic and Androgenic Potency of Dimethyltrienolone and Methyltestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the anabolic and androgenic properties of two synthetic steroids: Dimethyltrienolone (also known as RU-2420) and Methyltestosterone. This compound, a 17α-alkylated 19-nortestosterone derivative, is recognized for its exceptionally high potency. Methyltestosterone, a 17α-alkylated derivative of testosterone (B1683101), serves as a common reference standard in androgenic and anabolic steroid assessments. This document synthesizes available data on their relative potencies, receptor binding affinities, and the experimental methodologies used for their evaluation. Particular emphasis is placed on the Hershberger assay for determining the anabolic-to-androgenic ratio and on androgen receptor binding assays. Signaling pathways and experimental workflows are visually represented to enhance comprehension.

Introduction

The development of synthetic androgens has been driven by the desire to dissociate the anabolic (myotrophic) effects from the androgenic (virilizing) effects of testosterone. This has led to the synthesis of a vast array of compounds with varying anabolic-to-androgenic ratios. This compound (7α,17α-dimethyl-19-nortestosterone) and Methyltestosterone (17α-methyltestosterone) represent two distinct points on this spectrum. While Methyltestosterone is a well-characterized androgen with a roughly balanced anabolic and androgenic profile, this compound is reported to be one of the most potent anabolic-androgenic steroids ever developed[1][2]. This guide aims to provide a comprehensive technical comparison of these two compounds, focusing on their potency and the methodologies used to quantify their activity.

Quantitative Comparison of Anabolic and Androgenic Potency

The anabolic and androgenic potency of steroids is typically determined through in vivo assays, with the Hershberger assay in rats being the gold standard. The data presented below is compiled from various sources. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are not always available in the public domain.

Table 1: Anabolic and Androgenic Potency

| Compound | Anabolic Rating (Relative to Methyltestosterone) | Androgenic Rating (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio | Source(s) |

| This compound | >100 | >100 | Not definitively established in direct comparative studies | [1] |

| Methyltestosterone | 100 | 100 | ~1:1 | [1] |

Table 2: Relative Binding Affinity for the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) vs. Testosterone | Source(s) |

| This compound | ~180% | [3] |

| Methyltestosterone | Similar to testosterone | [4] |

Experimental Protocols

The Hershberger Assay for Determination of Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay used to screen chemicals for androgenic and anti-androgenic activity.

Objective: To determine the anabolic (myotrophic) and androgenic potency of a test compound by measuring the weight changes of specific androgen-sensitive tissues in castrated male rats.

Methodology:

-

Animal Model: Immature, castrated male rats (typically around 21 days of age). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

-

Acclimation: Animals are allowed to acclimate for a period (e.g., 7 days) following castration.

-

Dosing: The test compound (e.g., this compound or Methyltestosterone) is administered daily for a set period (typically 7-10 days). Administration can be oral (gavage) or subcutaneous injection. A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.

-

Tissue Collection and Measurement: 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Anabolic (Myotrophic) Marker: Levator ani muscle.

-

Androgenic Markers: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are expressed relative to the reference standard (often Methyltestosterone). The anabolic-to-androgenic ratio is then calculated.

Diagram 1: Hershberger Assay Workflow

Caption: Workflow of the Hershberger assay.

Androgen Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the androgen receptor.

Objective: To quantify the relative binding affinity (RBA) of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Methodology:

-

Receptor Source: A preparation containing androgen receptors, typically derived from the ventral prostate of castrated rats or from cell lines engineered to express the human androgen receptor.

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound or Methyltestosterone).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like dextran-coated charcoal absorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to a reference compound (e.g., testosterone).

Diagram 2: Competitive Androgen Receptor Binding Assay

References

The 7α-Methyl Advantage: A Technical Deep-Dive into the Enhanced Potency of Dimethyltrienolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltrienolone (DMT), a synthetic anabolic-androgenic steroid (AAS), stands as one of the most potent androgens ever developed, though it was never commercialized for medical use.[1] Its remarkable activity is largely attributed to its unique chemical structure, particularly the presence of a 7α-methyl group. This guide provides a comprehensive technical analysis of the 7α-methyl group's profound effects on the biological activity of this compound, offering insights for researchers in steroid chemistry and drug development. We will explore its influence on receptor binding, metabolic stability, and overall anabolic and androgenic potency, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: The Chemical Architecture of Potency

This compound (systematic name: 7α,17α-Dimethylestra-4,9,11-trien-17β-ol-3-one) is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone).[2] It is structurally distinguished as the 7α,17α-dimethyl derivative of trenbolone (B1683226).[2] The introduction of the 7α-methyl group is a critical modification that significantly amplifies its pharmacological effects compared to its non-methylated counterpart, trenbolone. This strategic methylation enhances the molecule's resistance to metabolic degradation and improves its interaction with the androgen receptor (AR).[3]

The Multifaceted Role of the 7α-Methyl Group

The addition of a methyl group at the 7α position of the steroid nucleus imparts several key advantages that collectively contribute to this compound's exceptional potency.

Enhanced Metabolic Stability and Oral Bioavailability

The 7α-methyl group sterically hinders the action of metabolic enzymes, particularly 5α-reductase.[3] This enzyme is responsible for the conversion of many androgens into their more potent dihydro-derivatives in certain tissues. By inhibiting 5α-reduction, the 7α-methyl group ensures that this compound remains in its active form for a longer duration, thereby prolonging its biological activity. This modification, in conjunction with the 17α-methyl group, also contributes to the compound's oral activity, a feature not present in non-alkylated steroids like trenbolone which require parenteral administration.[3]

Amplified Receptor Binding Affinity

The 7α-methyl group also plays a crucial role in enhancing the binding affinity of this compound to the androgen receptor (AR). This increased affinity is a primary determinant of its profound anabolic and androgenic effects.[1] The methyl group is thought to improve the conformational fit of the steroid within the ligand-binding pocket of the receptor, leading to a more stable and prolonged activation of the receptor-ligand complex.

Quantitative Analysis of Receptor Binding and Biological Potency

The potency of an anabolic-androgenic steroid is primarily determined by its affinity for the androgen receptor and its subsequent in vivo biological activity. The following tables summarize the available quantitative data for this compound and related steroids.

Table 1: Relative Binding Affinity to Steroid Receptors

| Compound | Chemical Name | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) |

| Testosterone | T | 1.0 | 100 | <0.1 | 0.17 | 0.9 |

| Nandrolone | 19-NT | 20 | 154 | <0.1 | 0.5 | 1.6 |

| Trenbolone | Δ9,11-19-NT | 74 | 197 | <0.1 | 2.9 | 1.33 |

| Metribolone | Δ9,11-17α-Me-19-NT | 208 | 204 | <0.1 | 26 | 18 |

| This compound | Δ9,11-7α,17α-DiMe-19-NT | 306 | 180 | 0.1 | 22 | 52 |

Values are percentages relative to the reference ligands (100%): Progesterone for the Progesterone Receptor (PR), Testosterone for the Androgen Receptor (AR), Estradiol for the Estrogen Receptor (ER), Dexamethasone for the Glucocorticoid Receptor (GR), and Aldosterone for the Mineralocorticoid Receptor (MR).[4][5]

Table 2: In Vivo Anabolic and Androgenic Potency

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) |

| Methyltestosterone | 100 | 100 |

| This compound | >10,000 | >10,000 |

Data from animal bioassays.[2][6]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the androgen receptor, which triggers a cascade of intracellular signaling events.

Androgen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and other anabolic processes.

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow: Competitive Androgen Receptor Binding Assay

To determine the binding affinity of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the androgen receptor.

References

Progesterone Receptor Activity of Dimethyltrienolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltrienolone (RU-2420), a synthetic 19-nortestosterone derivative, is an exceptionally potent steroidal ligand. While extensively characterized for its high affinity to the androgen receptor, it also exhibits significant activity at the progesterone (B1679170) receptor (PR). This document provides a comprehensive technical overview of the progesterone receptor activity of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key cellular and experimental processes. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the progestogenic effects of synthetic steroids.

Progesterone Receptor Binding and Functional Activity of this compound

This compound is a potent agonist of the progesterone receptor.[1][2][3] Its activity is characterized by a high binding affinity for the PR, significantly exceeding that of the endogenous ligand, progesterone.

Quantitative Data Summary

The following table summarizes the available quantitative data on the progesterone receptor binding affinity of this compound.

| Compound | Receptor | Assay Type | Relative Binding Affinity (RBA %) | Reference Compound |

| This compound | Progesterone Receptor (PR) | Competitive Radioligand Binding | 306% | Progesterone |

Progesterone Receptor Signaling Pathway

The progesterone receptor is a ligand-activated transcription factor that mediates the physiological effects of progesterone.[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

Caption: Classical Progesterone Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the progesterone receptor activity of compounds like this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.

Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

-

Preparation of Cytosol from T47D Cells:

-

Culture T47D human breast cancer cells, which are known to express high levels of progesterone receptor.[6]

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, and a protease inhibitor cocktail).

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cellular debris and membranes.

-

The resulting supernatant is the cytosol containing the progesterone receptors. Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In assay tubes, combine a fixed amount of cytosol, a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020), and varying concentrations of unlabeled this compound (competitor).

-

Include control tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled progesterone).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 15 minutes) on ice.

-

Centrifuge to pellet the charcoal with the adsorbed free radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Caption: Workflow for Progesterone Receptor Transactivation Assay.

-

Cell Culture and Transfection:

-

Use a suitable cell line that has low endogenous steroid receptor activity, such as human osteosarcoma (U2OS) cells.[7]

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human progesterone receptor (hPR).

-

A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene, such as firefly luciferase.

-

-

A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or a reference progestin (e.g., progesterone or R5020).

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation and Cell Lysis:

-

Incubate the treated cells for approximately 24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Luciferase Assay and Data Analysis:

-

Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

-

If a Renilla luciferase control was used, measure its activity as well.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

Conclusion

This compound is a highly potent progesterone receptor agonist, as evidenced by its strong binding affinity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the progestogenic activity of this compound and other synthetic steroids. Further investigation utilizing functional assays, such as the reporter gene assay, is warranted to fully quantify its agonistic potency and elucidate its complete pharmacological profile at the progesterone receptor. This information is critical for its potential application in research and for understanding its broader endocrine effects in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]

- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Progestins inhibit calcitriol-induced CYP24A1 and synergistically inhibit ovarian cancer cell viability: An opportunity for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biodetectionsystems.com [biodetectionsystems.com]

Methodological & Application

Dimethyltrienolone In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltrienolone (DMT), also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is recognized for its exceptionally high potency as an agonist for both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[2] In preclinical animal bioassays, this compound has demonstrated over 100 times the anabolic and androgenic potency of methyltestosterone.[2] Structurally, it is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone).[3] A key characteristic of this compound is that it is not a substrate for 5α-reductase, meaning its androgenic effects are not potentiated in tissues like the prostate gland and skin.[2] Furthermore, it does not undergo aromatization, and therefore lacks estrogenic activity.[2]

These application notes provide a summary of the available quantitative data for this compound and present detailed, representative protocols for in vitro cell culture experiments. Due to a lack of specific published protocols for this compound, the methodologies provided are adapted from established protocols for the structurally similar and well-characterized synthetic androgen, Methyltrienolone (R1881).

Quantitative Data Summary

Published research on specific in vitro quantitative data for this compound is limited. The most consistent data point is its high relative binding affinity (RBA) for the androgen receptor. The table below summarizes the available RBA data.

| Compound | Relative Binding Affinity (%) for Androgen Receptor |

| This compound | ~180 (relative to testosterone) |

| Methyltrienolone (R1881) | 100 (reference compound) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 50 |

Note: This data is compiled from publicly available resources and should be confirmed in specific experimental settings.

Experimental Protocols

The following protocols are adapted for the use of this compound based on established methods for other potent androgens like Methyltrienolone (R1881). Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of this compound for the androgen receptor.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP)

-

Cell lysis buffer

-

[³H]-Methyltrienolone (R1881) (radioligand)

-

Unlabeled this compound

-

Unlabeled R1881 (for positive control)

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation: Culture AR-positive cells to 80-90% confluency. Harvest cells and prepare cytosolic extracts by sonication or dounce homogenization in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Binding Reaction: In microcentrifuge tubes, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of unlabeled this compound or unlabeled R1881. Include a control with [³H]-R1881 only (total binding) and a control with a 100-fold excess of unlabeled R1881 (non-specific binding).

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Add the supernatant containing the bound ligand to scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of R1881 / IC50 of this compound) x 100.

Cell Viability Assay (WST-1 Assay)

This protocol assesses the effect of this compound on the viability and proliferation of androgen-sensitive cells.

Materials:

-

Androgen-sensitive cell line (e.g., LNCaP)

-

Cell culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids

-

This compound stock solution (dissolved in ethanol (B145695) or DMSO)

-

WST-1 cell proliferation reagent

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in medium containing CS-FBS and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM). Include a vehicle control (ethanol or DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of this compound to determine the EC50 or IC50 values.

Western Blot Analysis of Androgen-Regulated Proteins

This protocol is used to investigate the effect of this compound on the expression of androgen-regulated proteins, such as Prostate-Specific Antigen (PSA) and the Androgen Receptor itself.

Materials:

-

Androgen-responsive cell line (e.g., LNCaP)

-

Medium with CS-FBS

-

This compound

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-PSA, anti-AR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells in medium with CS-FBS for 48 hours to deplete endogenous androgens. Treat the cells with various concentrations of this compound for 24-72 hours.

-

Protein Extraction: Lyse the cells in protein lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5] Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and then apply a chemiluminescent substrate.[6] Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for androgens, which is the expected pathway for this compound.

Caption: General androgen receptor signaling pathway.

Experimental Workflow for In Vitro Analysis of this compound

This diagram outlines the logical flow of the experimental protocols described above.

Caption: Workflow for in vitro characterization.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of Dimethyltrienolone for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltrienolone, also known as RU-2420, is a potent synthetic, orally active anabolic-androgenic steroid (AAS). Due to its high affinity for both the androgen receptor (AR) and progesterone (B1679170) receptor (PR), it is a valuable research compound for studying steroid hormone signaling pathways. However, the effective design of in vitro and in vivo experiments is critically dependent on understanding its solubility in common laboratory solvents. This document provides a comprehensive protocol for determining the solubility of this compound and outlines its signaling pathways.

Introduction

This compound (7α,17α-dimethyltrenbolone) is a 17α-alkylated derivative of nandrolone. It is recognized for its extreme potency as an agonist of both the androgen and progesterone receptors. As with many steroids, this compound is largely insoluble in aqueous solutions and is typically dissolved in organic solvents for experimental use. Accurate solubility data is essential for preparing stock solutions, ensuring bioavailability in cell-based assays, and for the development of potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

| Synonyms | RU-2420, 7α,17α-Dimethyltrenbolone | |

| Molecular Formula | C₂₀H₂₆O₂ | |

| Molar Mass | 298.426 g/mol |

Solubility Data

Experimental Protocol: Determining this compound Solubility

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound powder

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (anhydrous), and sterile, deionized water

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Application Notes and Protocols for the Detection of Dimethyltrienolone Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction